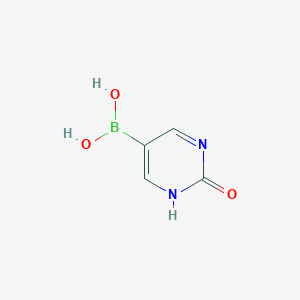

2-Hydroxypyrimidine-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-oxo-1H-pyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMUXKDXPIIDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590502 | |

| Record name | (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373384-19-1 | |

| Record name | (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxypyrimidine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxypyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, detailed experimental protocols, and expected characterization data.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅BN₂O₃ | [1][2] |

| Molecular Weight | 139.91 g/mol | [1][2] |

| CAS Number | 373384-19-1 | [1][2] |

| Appearance | Expected to be a white to off-white solid | |

| Pinacol Ester CAS | 1073354-84-3 | [3][4] |

| Pinacol Ester Formula | C₁₀H₁₅BN₂O₃ | [4] |

| Pinacol Ester MW | 222.05 g/mol | [4] |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxypyrimidine. The initial step involves the bromination of the pyrimidine ring at the 5-position, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

This procedure outlines the bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine.[5][6]

Methodology:

-

In a reaction vessel, a mixture of 2-hydroxypyrimidine (1 mol) and 35% hydrobromic acid (2 mol equivalent of HBr) is prepared.

-

To this mixture, 30% hydrogen peroxide (2 mol equivalent) is added.

-

The reaction mixture is heated to 40°C and maintained at this temperature for 12 hours with stirring.

-

After the reaction is complete, the mixture is cooled to 10°C and filtered.

-

The collected solid is washed with water and dried under vacuum to yield 5-bromo-2-hydroxypyrimidine.

Step 2: Synthesis of this compound

This procedure details the conversion of 5-bromo-2-hydroxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), 5-bromo-2-hydroxypyrimidine (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (2.2 equivalents) in hexanes is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 1 hour to ensure complete deprotonation and lithium-halogen exchange.

-

Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The mixture is extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound.

Characterization Data

The successful synthesis of this compound should be confirmed using standard analytical techniques. The expected data is summarized below.

| Technique | Expected Results |

| ¹H NMR (in DMSO-d₆) | - A singlet for the pyrimidine C-H proton (around 8.0-8.5 ppm).- A broad singlet for the B(OH)₂ protons (variable, likely around 8.0 ppm).- A broad singlet for the N-H/O-H tautomer protons (variable, likely around 12.0-13.0 ppm). |

| ¹³C NMR (in DMSO-d₆) | - Signals for the pyrimidine ring carbons. The carbon bearing the boron atom would be expected to be broad due to quadrupolar relaxation and may not be observed. Expected shifts around 160 ppm (C=O), 150-155 ppm (C-H), and a lower field signal for the carbon attached to boron. |

| ¹¹B NMR (in DMSO-d₆) | - A broad singlet in the range of 28-34 ppm, characteristic of a trigonal boronic acid. |

| Mass Spectrometry (ESI-MS) | - In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 138.9.- In positive ion mode, a peak corresponding to [M+H]⁺ at m/z 140.9. |

| Melting Point | Not experimentally determined in the reviewed literature. Boronic acids often undergo dehydration upon heating, which can make melting point determination complex. |

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[7][8][9] This reaction enables the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl halides, a common strategy in the development of kinase inhibitors and other therapeutic agents.

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

References

- 1. 2-Hydroxypyrimidine-5-boronicacid | 373384-19-1 | FH151148 [biosynth.com]

- 2. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1073354-84-3 CAS MSDS (this compound, PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound pinacol ester 1073354-84-3 [sigmaaldrich.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrimidine-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyrimidine ring with a boronic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant safety information. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available for derivatives, specific experimental data for the parent compound is limited in publicly accessible literature.

| Property | Value | Reference |

| IUPAC Name | (2-oxo-1H-pyrimidin-5-yl)boronic acid | [1] |

| CAS Number | 373384-19-1 | [1][2] |

| Molecular Formula | C₄H₅BN₂O₃ | [1][2] |

| Molecular Weight | 139.91 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| logP | Data not available | |

| SMILES | B(C1=CNC(=O)N=C1)(O)O | [2] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Note: The pinacol ester derivative, this compound pinacol ester (CAS: 1073354-84-3), has a reported melting point of 201-204°C and a predicted pKa of 9.48.[3]

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data for this compound, this section provides detailed, standardized methodologies for determining its key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for its determination.[4][5]

Principle: The boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of 0.1 M NaOH.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is calculated as the pH at the half-equivalence point.

Determination of Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, or organic solvents).

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the average concentration from replicate experiments.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[9][10][11][12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Methodology:

-

Phase Saturation: n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The mixture is gently shaken for a set period to allow for partitioning equilibrium to be reached, avoiding emulsion formation.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Overview

The synthesis of pyrimidine-5-boronic acids typically involves a lithium-halogen exchange reaction followed by borylation. A general synthetic route starting from a halogenated pyrimidine precursor is outlined below.

General Synthetic Pathway: A common precursor, such as 5-bromo-2-hydroxypyrimidine, can be used. The synthesis proceeds via a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (-78°C). The resulting lithiated intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the desired this compound.[13][14][15]

Safety and Handling

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Visualizations

The following diagrams illustrate key workflows for the characterization and synthesis of this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: General Synthesis Pathway for this compound.

Conclusion

This compound represents a compound with considerable potential in the development of new chemical entities. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined for determining pKa, solubility, and logP are robust and widely accepted in the field. Adherence to appropriate safety protocols is essential when handling this and related boronic acid compounds. It is anticipated that as research into this molecule and its derivatives continues, a more complete physicochemical profile will emerge, further enabling its application in drug discovery and materials science.

References

- 1. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound, PINACOL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Hydroxypyrimidine-5-boronic acid (CAS: 373384-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and application in cross-coupling reactions, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation

This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 373384-19-1 | [1][2] |

| Molecular Formula | C₄H₅BN₂O₃ | [3][4] |

| Molecular Weight | 139.91 g/mol | [3][4] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 530 °C at 760 mmHg | [5] |

| Density | 1.55 g/cm³ | [5] |

| Flash Point | 274.3 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid |

| Synonyms | (1,2-dihydro-2-oxo-5-Pyrimidinyl)-boronic acid, (2-Hydroxypyrimidin-5-yl)boronic acid |

| InChI | InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8) |

| SMILES | B(C1=CNC(=O)N=C1)(O)O |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from 2-hydroxypyrimidine, as illustrated in the workflow below.

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Precursor)

Methodology: This procedure outlines the bromination of 2-hydroxypyrimidine to yield the key intermediate, 5-bromo-2-hydroxypyrimidine.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxypyrimidine in a suitable solvent such as water or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent or N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford 5-bromo-2-hydroxypyrimidine as a solid.

Step 2: Synthesis of this compound

Methodology: This procedure details the conversion of 5-bromo-2-hydroxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation. This method is adapted from general procedures for the synthesis of aryl boronic acids.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 1-2 hours.

-

Borylation: To the resulting lithiated species, add triisopropyl borate (B(O-iPr)₃) dropwise at -78°C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid or saturated aqueous ammonium chloride. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone in the synthesis of complex molecules, particularly in drug discovery.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80 to 120°C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to give the desired coupled product.

Role in Drug Discovery and Signaling Pathways

Pyrimidine-containing compounds are prevalent in a vast number of biologically active molecules and approved drugs. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for drug development.[3] Pyrimidine-based molecules have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

The use of this compound and its analogs in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of diverse libraries of pyrimidine-based compounds for screening as PI3K/mTOR inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.

Hazard Statements (GHS):

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

This guide is intended for informational purposes for qualified professionals and does not replace the need for careful experimental planning and adherence to all safety protocols.

References

- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 2-Hydroxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data in public literature, this guide presents predicted data alongside a putative experimental protocol for its synthesis and characterization.

Physicochemical Properties

This compound is a derivative of pyrimidine, a core structure in many biologically active molecules. The presence of the boronic acid functional group makes it a valuable building block for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

| Property | Value | Source |

| Molecular Formula | C₄H₅BN₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 139.91 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2-oxo-1H-pyrimidin-5-yl)boronic acid | --INVALID-LINK-- |

| CAS Number | 373384-19-1 | --INVALID-LINK-- |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydroxyl protons of the boronic acid and the hydroxypyrimidine tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the boronic acid group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine C4-H & C6-H | 8.0 - 9.0 | Singlet |

| B(OH)₂ | 4.0 - 6.0 | Broad Singlet |

| Pyrimidine N-H/O-H | 10.0 - 12.0 | Broad Singlet |

Predicted ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine ring. The carbon attached to the boron atom may exhibit broadening due to quadrupolar relaxation of the boron nucleus.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C2 | 160 - 170 |

| Pyrimidine C4 & C6 | 140 - 150 |

| Pyrimidine C5 | 120 - 130 (broad) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Boronic acid) | 3200 - 3600 (broad) | Stretching vibration |

| N-H (Amide tautomer) | 3100 - 3300 (broad) | Stretching vibration |

| C=O (Amide tautomer) | 1650 - 1700 (strong) | Stretching vibration |

| C=N, C=C (Aromatic) | 1450 - 1600 | Stretching vibrations |

| B-O | 1300 - 1400 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass of this compound is 140.0393222 Da.[1]

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.0466 |

| [M+Na]⁺ | 163.0285 |

| [M-H]⁻ | 139.0320 |

Experimental Protocols

The following is a putative experimental protocol for the synthesis and characterization of this compound, based on established methods for analogous compounds.

Synthesis of this compound

A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxypyrimidine.[2][3] The synthesis involves a lithium-halogen exchange followed by borylation.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization Methods

-

NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight.

Biological Significance and Applications in Drug Discovery

Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[4] They are key components in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial properties.[5]

Boronic acids are also crucial pharmacophores, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[6] The boronic acid group can form reversible covalent bonds with diols and the active site serine residues of proteases, making them effective enzyme inhibitors.

The combination of the pyrimidine scaffold and the boronic acid functional group in this compound makes it a highly attractive building block for the synthesis of novel drug candidates. It can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-hydroxypyrimidine-5-yl moiety into larger, more complex molecules. These resulting compounds could be investigated as inhibitors of various enzymes, such as kinases or proteases, which are important targets in cancer therapy and other diseases.[7]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. While experimental data is currently limited, the predicted information and proposed protocols offer a solid starting point for the synthesis, characterization, and exploration of this promising compound in medicinal chemistry.

References

- 1. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sjomr.org.in [sjomr.org.in]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxypyrimidine-5-boronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Hydroxypyrimidine-5-boronic acid

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensure the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in various synthetic applications. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document outlines the inherent instabilities of boronic acids, recommended handling and storage practices, and general methodologies for stability assessment based on available information for analogous compounds.

Introduction to the Stability of Boronic Acids

Boronic acids are versatile reagents widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes for arylboronic acids like this compound include:

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[2] This process can be influenced by factors such as pH, temperature, and the presence of metals.[3] Studies on other arylboronic acids have shown that protodeboronation can be accelerated under both acidic and basic conditions.[4]

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, including phenols.[5][6] This degradation can be initiated by atmospheric oxygen or other oxidizing agents.

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[3]

The stability of a specific boronic acid is influenced by the electronic and steric properties of its substituents.[3]

Recommended Storage and Handling Conditions

To maintain the quality and extend the shelf-life of this compound, adherence to proper storage and handling protocols is crucial. The following recommendations are based on guidelines for similar boronic acid compounds.[3][7][8][9]

Storage Conditions

Proper storage is essential to minimize degradation. The following table summarizes the recommended storage conditions for this compound in its solid form.

| Storage Condition | Duration | Recommendations |

| -20°C | Long-term (up to 3 years) | Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.[3][9] |

| 2-8°C | Short-term | Suitable for routine use, but for long-term stability, -20°C is recommended.[3] |

For solutions, it is generally recommended to prepare them fresh. If storage is necessary, store in an airtight container at -20°C for short periods. For longer-term storage of solutions, -80°C is preferable.[9]

Handling Precautions

When handling this compound, the following safety and handling precautions should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][7]

-

Hygroscopic Nature: Boronic acids can be sensitive to moisture. Handle in a dry environment and keep containers tightly closed when not in use.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocols for Stability Assessment

To determine the stability profile of this compound under specific laboratory conditions, the following experimental protocols can be adapted.

Benchtop Stability Study

This protocol evaluates the stability of the solid compound under ambient laboratory conditions.

Methodology:

-

Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.[3]

-

Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.[3]

-

Analysis: Analyze the purity of the sample at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For NMR analysis, a known amount of an internal standard can be used for quantitative assessment.[3]

-

Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation profile under ambient conditions.[3]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways.[3] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

The following table outlines typical conditions for forced degradation studies.

| Stress Condition | Typical Parameters |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C[3] |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C[3] |

| Oxidative Degradation | 3% to 30% H₂O₂, room temperature[3][6] |

| Thermal Degradation | Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH)[3] |

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, store the solid compound under the specified conditions.

-

Time Points: Collect samples at various time points. The duration of the study will depend on the rate of degradation under each condition.

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from its degradation products.

-

Peak Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

Visualizing Stability and Experimental Workflow

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor that can significantly impact its utility in research and development. While this compound is susceptible to degradation pathways common to arylboronic acids, its integrity can be effectively maintained through strict adherence to recommended storage and handling conditions. For applications requiring a detailed understanding of its degradation profile, the implementation of systematic stability studies, including benchtop analysis and forced degradation, is highly recommended. By following the guidelines and protocols outlined in this technical guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Tautomerism of 2-Hydroxypyrimidine-5-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrimidine-5-boronic acid is a molecule of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the boronic acid moiety and the biological relevance of the pyrimidine scaffold. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can significantly influence its physicochemical properties, such as solubility, lipophilicity, and receptor binding affinity. This technical guide provides a comprehensive overview of the tautomerism of this compound, including its principal tautomeric forms, methods for their characterization, and the implications for its application in research and drug discovery.

Introduction to Tautomerism in this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is particularly prevalent in heterocyclic systems containing functional groups capable of proton migration. In the case of this compound, the primary tautomerism involves the pyrimidine ring, which can exist in either a lactam (keto) or a lactim (enol) form. The presence of the boronic acid group introduces further possibilities for intramolecular interactions and potential zwitterionic forms, although the lactam-lactim equilibrium is considered the most significant.

The equilibrium between the lactam and lactim forms is influenced by various factors, including the solvent, pH, and temperature. Generally, the lactam form is favored in the solid state and in polar solvents, while the lactim form can be more prevalent in the gas phase or nonpolar solvents. Understanding and controlling this equilibrium is crucial for consistent experimental results and for designing molecules with desired pharmacological profiles.

Principal Tautomeric Forms

The two principal tautomers of this compound are the lactam and lactim forms.

-

Lactam (Keto) Form: Also known as pyrimidin-2(1H)-one-5-boronic acid, this form contains a carbonyl group and an N-H bond within the pyrimidine ring.

-

Lactim (Enol) Form: Also referred to as this compound, this tautomer features a hydroxyl group attached to the pyrimidine ring.

The boronic acid group, -B(OH)₂, can also participate in equilibria, particularly in aqueous solutions, where it can exist in a trigonal planar form or a tetrahedral boronate form through interaction with water or other nucleophiles.

Quantitative Data

| Parameter | Expected Value/Range | Method of Determination | Significance |

| pKa₁ (Boronic Acid) | 8.5 - 9.5 | Potentiometric Titration, UV-Vis | Acidity of the boronic acid group, crucial for its interactions. |

| pKa₂ (Pyrimidine N-H) | 9.0 - 10.0 | Potentiometric Titration, UV-Vis | Acidity of the N-H proton in the lactam form. |

| pKa₃ (Pyrimidine O-H) | 6.5 - 7.5 | Potentiometric Titration, UV-Vis | Acidity of the O-H proton in the lactim form. |

| Lactam:Lactim Ratio | Solvent Dependent | NMR Spectroscopy, UV-Vis | Determines the predominant species in a given environment, affecting properties. |

Experimental Protocols for Tautomerism Characterization

A combination of spectroscopic and computational methods is typically employed to characterize the tautomeric equilibrium of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess the effect of solvent polarity.

-

¹H NMR: Acquire ¹H NMR spectra. The chemical shifts of the pyrimidine ring protons and the exchangeable N-H or O-H protons will differ between the lactam and lactim forms. Integration of the distinct signals allows for the quantification of the tautomer ratio.

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly informative, appearing in the carbonyl region (~160-170 ppm) for the lactam form and in the aromatic region (~150-160 ppm) for the lactim form.

-

¹¹B NMR: Acquire ¹¹B NMR spectra to characterize the environment of the boron atom. The chemical shift will indicate whether the boronic acid is in a trigonal or tetrahedral state.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the pKa values associated with the different tautomeric forms and to study the equilibrium as a function of pH.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in buffers of varying pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The absorbance at specific wavelengths will change as a function of pH, reflecting the protonation and deprotonation of the different acidic and basic sites in the molecule. Plotting absorbance versus pH allows for the determination of the pKa values using the Henderson-Hasselbalch equation.

Computational Chemistry

Quantum mechanical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Methodology:

-

Structure Optimization: Build the 3D structures of the lactam and lactim tautomers.

-

Energy Calculations: Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set).

-

Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).

-

Property Prediction: Calculate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental spectra.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of investigating the tautomerism of this compound.

Implications for Drug Development

The tautomeric state of this compound has profound implications for its use in drug development:

-

Pharmacokinetics: The predominant tautomer in physiological conditions will dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamics: The three-dimensional shape and hydrogen bonding capabilities of the different tautomers will determine how the molecule interacts with its biological target.

-

Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, which can have implications for patentability.

Conclusion

The tautomerism of this compound is a key chemical feature that governs its behavior and potential applications. A thorough understanding and characterization of the lactam-lactim equilibrium are essential for researchers and scientists working with this compound. The experimental and computational protocols outlined in this guide provide a robust framework for investigating the tautomerism of this and related molecules, ultimately enabling the rational design of novel therapeutics.

An In-depth Technical Guide on the Reactivity of 2-Hydroxypyrimidine-5-boronic Acid with Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a pyrimidine ring, a hydroxyl group, and a boronic acid moiety, offers a rich landscape for chemical modifications. This guide provides a comprehensive overview of the reactivity of this compound with a variety of functional groups, supported by experimental protocols and quantitative data where available. Understanding these reaction pathways is crucial for the rational design and synthesis of novel compounds with potential therapeutic or material applications.

The pyrimidine core is a common scaffold in numerous biologically active molecules, and the boronic acid group serves as a versatile handle for cross-coupling reactions. The hydroxyl group, in tautomeric equilibrium with its keto form (pyrimidin-2-one), further expands the synthetic possibilities. This document will delve into the key reactions of each of these functional components.

Core Reactivity Profile

The reactivity of this compound can be categorized based on the functional group involved: the boronic acid, the hydroxyl group, and the pyrimidine ring itself.

I. Reactions Involving the Boronic Acid Group

The boronic acid functionality is a cornerstone of modern organic synthesis, primarily enabling the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is the most prominent reaction of this compound, facilitating the formation of a C-C bond between the pyrimidine ring and various aryl, heteroaryl, or vinyl partners. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 eq)

-

Aryl/heteroaryl halide (e.g., aryl bromide) (1.0 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Pyrimidine Boronic Acids

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 95 | 12 | 85 | Adapted from similar reactions |

| 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 78 | Adapted from similar reactions |

| 1-Iodonaphthalene | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 90 | 6 | 92 | Adapted from similar reactions |

| 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 65 | Adapted from similar reactions |

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Chan-Lam coupling provides a route to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction allows for the arylation of amines, anilines, and phenols with this compound.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

-

Materials:

-

This compound (1.0 eq)

-

Amine or Phenol (1.0 - 1.5 eq)

-

Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

-

Base (e.g., Pyridine, Triethylamine, 2.0 eq)

-

Solvent (e.g., Dichloromethane, Toluene)

-

Air or Oxygen atmosphere

-

-

Procedure:

-

In a reaction flask, combine this compound, the amine or phenol, and the copper catalyst.

-

Add the solvent and the base.

-

Stir the reaction mixture vigorously at room temperature, open to the air, or under an oxygen balloon.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (12-48 hours).

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 2: Representative Chan-Lam Coupling Reactions

| Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 75 | Adapted from general methods[1] |

| Morpholine | Cu(OAc)₂ (15) | Et₃N | Toluene | 50 | 18 | 68 | Adapted from general methods[1] |

| Phenol | Cu(OTf)₂ (10) | DBU | CH₃CN | 60 | 36 | 55 | Adapted from general methods |

| Imidazole | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 90 | 12 | 80 | Adapted from general methods |

Diagram 2: Chan-Lam Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid to form α-amino acids or other substituted amines. This reaction offers a convergent and atom-economical approach to complex amine-containing molecules.

Experimental Protocol: General Procedure for the Petasis Reaction

-

Materials:

-

This compound (1.2 eq)

-

Amine (primary or secondary) (1.0 eq)

-

Aldehyde or Ketone (1.2 eq)

-

Solvent (e.g., Dichloromethane, Toluene, Ethanol)

-

Molecular sieves (optional)

-

-

Procedure:

-

To a solution of the amine in the chosen solvent, add the aldehyde or ketone and this compound.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization.

-

Table 3: Representative Petasis Reaction Conditions

| Amine | Carbonyl | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Glyoxylic acid | CH₂Cl₂ | RT | 12 | 85 | Adapted from general methods[2] |

| Piperidine | Formaldehyde | Ethanol | 40 | 8 | 78 | Adapted from general methods[2] |

| Aniline | Benzaldehyde | Toluene | 60 | 24 | 65 | Adapted from general methods[2] |

Diagram 3: Petasis Reaction Mechanism Overview

References

An In-depth Technical Guide on the Solubility of 2-Hydroxypyrimidine-5-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxypyrimidine-5-boronic acid in organic solvents. A thorough review of scientific literature and technical data reveals a notable absence of specific quantitative solubility data for this particular compound. This is not uncommon for specialized boronic acids.[1] Therefore, this document focuses on providing a robust framework for researchers to assess the solubility of this compound through established experimental protocols and by understanding the expected solubility trends based on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for selecting appropriate solvents and experimental conditions for solubility determination.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BN₂O₃ | [2][3] |

| Molecular Weight | 139.91 g/mol | [2][3] |

| CAS Number | 373384-19-1 | [2] |

| Appearance | Solid | [4] |

Expected Solubility Trends

In the absence of direct experimental data, the solubility of this compound can be inferred by examining the solubility of structurally related compounds. The presence of the hydroxypyrimidine ring introduces polar functional groups that will significantly influence its solubility profile.

Generally, boronic acids exhibit a range of solubilities in organic solvents. For instance, phenylboronic acid, a parent compound for many arylboronic acids, is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons.[5] The introduction of polar substituents, such as the methoxy groups in 2,4-Dimethoxypyrimidine-5-boronic acid, suggests likely solubility in polar aprotic solvents like DMSO.[1] It is also expected to be soluble in other polar solvents such as acetone and 3-pentanone, while its solubility in nonpolar solvents like methylcyclohexane is anticipated to be low.[1]

Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by heating and may affect solubility measurements.[6]

Table of Solubility Data for Analogous Compounds:

Since no quantitative data for the title compound is available, the following table presents solubility data for phenylboronic acid as a proxy to provide a general understanding of how a simple arylboronic acid behaves in various organic solvents.

| Solvent | Solubility of Phenylboronic Acid | Method | Reference |

| Chloroform | Moderate | Dynamic Method | [5] |

| 3-Pentanone | High | Dynamic Method | [5] |

| Acetone | High | Dynamic Method | [5] |

| Dipropyl ether | High | Dynamic Method | [5] |

| Methylcyclohexane | Very Low | Dynamic Method | [5] |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, two common and reliable experimental protocols are detailed below.

3.1. Dynamic (Turbidimetric) Method

This synthetic method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][7]

Protocol:

-

Sample Preparation: A sample of known composition (solute and solvent) is prepared in a sealed vessel with a magnetic stirrer.

-

Heating: The vessel is placed in a thermostatically controlled bath, and the temperature is slowly increased at a constant rate (e.g., 0.3 K·h⁻¹).[6]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe to measure the intensity of light passing through the solution.[6]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.[6]

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

3.2. OECD 105 Shake-Flask Method

This is a widely accepted protocol for determining the solubility of substances and is suitable for compounds with solubilities above 0.01 g/L.[1]

Protocol:

-

Sample Preparation: An excess amount of this compound is added to triplicate flasks for each selected organic solvent.

-

Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[1]

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated as the average of the concentrations determined from the triplicate flasks.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a boronic acid compound.

Caption: A generalized workflow for determining the solubility of boronic acids.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to determine it. By understanding the expected solubility trends from analogous compounds and employing established experimental protocols such as the dynamic method or the OECD 105 shake-flask method, the solubility profile of this compound can be accurately characterized. This information is critical for its effective use in organic synthesis, purification, and formulation in drug development and other scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H5BN2O3 | CID 17750423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxypyrimidine-5-boronicacid | 373384-19-1 | FH151148 [biosynth.com]

- 4. This compound pinacol ester, 95% 1 g | Request for Quote [thermofisher.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Pyrimidine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyrimidine boronic acids. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key biological pathways and experimental workflows.

Introduction: The Emergence of Pyrimidine Boronic Acids in Medicinal Chemistry

The fusion of the pyrimidine scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with significant potential in drug discovery. Pyrimidines are integral components of nucleobases and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Boronic acids, first synthesized in 1860, have gained prominence in medicinal chemistry, particularly after the approval of the proteasome inhibitor Bortezomib.[3] They are known to form reversible covalent bonds with serine and threonine residues in enzyme active sites, making them attractive pharmacophores for enzyme inhibitors.[4]

The strategic combination of these two moieties in pyrimidine boronic acids has led to the development of potent and selective inhibitors for a variety of therapeutic targets. These compounds are also valuable building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures.[5]

A Historical Perspective: Key Milestones

While the systematic study of pyrimidines began in the late 19th century, the focused exploration of pyrimidine boronic acids is a more recent development, largely driven by the advancements in cross-coupling methodologies and a deeper understanding of the role of boronic acids in enzyme inhibition.

-

Late 19th and Early 20th Century: The foundational chemistry of pyrimidines was established. Pinner first synthesized pyrimidine derivatives in 1884, and the parent compound was prepared by Gabriel and Colman in 1900.[6]

-

Mid-20th Century: The biological significance of pyrimidines as components of nucleic acids became well-understood, fueling research into their synthesis and derivatization.

-

Late 20th Century to Present: The advent and refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds. This provided a powerful tool for the preparation of pyrimidine boronic acids and their derivatives.

-

2003: The FDA approval of Bortezomib, a dipeptide boronic acid, as a proteasome inhibitor for the treatment of multiple myeloma, sparked a surge of interest in boronic acid-containing compounds as therapeutic agents.[3]

-

2010s-Present: A growing number of studies have reported the synthesis and biological evaluation of pyrimidine boronic acids as inhibitors of various enzymes, including VCP/p97, IRAK4, and β-lactamases, demonstrating their potential in oncology, inflammation, and infectious diseases.[7][8]

Synthetic Methodologies

The synthesis of pyrimidine boronic acids can be broadly categorized into two main approaches: the borylation of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from a boronic acid-containing precursor.

Borylation of Halogenated Pyrimidines

The most common method for the synthesis of pyrimidine boronic acids involves the conversion of a halopyrimidine, typically a bromopyrimidine, into the corresponding boronic acid or boronate ester.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-boronic Acid [9]

This protocol describes a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid.

Materials:

-

2-Amino-5-bromopyrimidine

-

Trimethylsilyl chloride (TMSCl)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate (B(O-iPr)3)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

Procedure:

-

In situ Protection: To a solution of 2-amino-5-bromopyrimidine in anhydrous THF, add TMSCl and stir at room temperature to effect bis-silylation of the amino group.

-

Metal-Halogen Exchange: Cool the reaction mixture to -78 °C and add n-BuLi dropwise. Stir for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.

-

Hydrolysis and Work-up: Quench the reaction with aqueous HCl. Adjust the pH of the aqueous layer with NaOH to precipitate the product.

-

Isolation: Filter the solid, wash with water, and dry under vacuum to yield (2-aminopyrimidin-5-yl)boronic acid.

Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine Boronate Esters

Pinacol esters of pyrimidine boronic acids are often preferred due to their stability and ease of handling. They are commonly synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Methylpyrimidine-5-boronic Acid Pinacol Ester

Materials:

-

5-Bromo-2-methylpyrimidine

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a sealed reaction vessel, add 5-bromo-2-methylpyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), and potassium acetate (1.5 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-methylpyrimidine-5-boronic acid pinacol ester.

Applications in Drug Discovery: Targeting Key Enzymes

Pyrimidine boronic acids have emerged as promising inhibitors for several classes of enzymes implicated in various diseases.

VCP/p97 Inhibitors for Cancer Therapy

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[8] Its inhibition leads to proteotoxic stress and apoptosis in cancer cells, making it an attractive target for cancer therapy.

A series of novel pyrimidine boronic acid derivatives have been identified as potent VCP/p97 inhibitors.[8]

Quantitative Data: VCP/p97 Inhibition by Pyrimidine Boronic Acid Derivatives

| Compound ID | R Group on Phenylboronic acid | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |

| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |

Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[8]

Signaling Pathway: Role of VCP/p97 in the Ubiquitin-Proteasome System

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.

While the development of pyrimidine boronic acids as IRAK4 inhibitors is an active area of research, the structure-activity relationships are still being fully elucidated. However, existing studies on pyrimidine-based IRAK4 inhibitors suggest that substitutions at the 2, 4, and 5-positions of the pyrimidine ring are crucial for potency and selectivity.[7]

Quantitative Data: IRAK4 Inhibition by Pyrimidine Derivatives

| Compound ID | R1 | R2 | IRAK4 IC50 (nM) |

| Compound A | 4-fluorophenyl | 2-aminopyrimidin-4-yl | 15 |

| Compound B | 3-methoxyphenyl | 2-aminopyrimidin-4-yl | 25 |

| Compound C | Phenyl | 2-methylpyrimidin-4-yl | 80 |

Note: This table presents representative data for pyrimidine-based IRAK4 inhibitors to illustrate SAR trends. Specific pyrimidine boronic acid data is an emerging area.

Signaling Pathway: IRAK4 in TLR/IL-1R Signaling

Caption: IRAK4 in TLR/IL-1R Signaling Pathway.

β-Lactamase Inhibitors to Combat Antibiotic Resistance

β-Lactamases are bacterial enzymes that hydrolyze β-lactam antibiotics, conferring resistance to this important class of drugs. Boronic acids act as transition-state analog inhibitors of serine β-lactamases, forming a reversible covalent adduct with the active site serine.

The development of pyrimidine boronic acids as β-lactamase inhibitors is a promising strategy to overcome antibiotic resistance. The nature of the substituents on the pyrimidine ring and the side chain attached to the boron atom are critical for achieving potent and broad-spectrum activity.

Quantitative Data: Inhibition of β-Lactamases by Boronic Acid Derivatives

| Compound ID | Enzyme | Ki (nM) |

| Vaborbactam | KPC-2 | 60 |

| Taniborbactam | AmpC | 13 |

| QPX7728 | KPC-2 | 1.8 |

| QPX7728 | AmpC | 0.9 |

Note: This table includes data for clinically relevant boronic acid β-lactamase inhibitors to provide context for the potential of pyrimidine boronic acid derivatives.

Mechanism of Action: β-Lactamase Inhibition by Boronic Acids

Caption: β-Lactamase Mechanism of Action and Inhibition.

Experimental Workflows in Drug Discovery

The discovery and development of pyrimidine boronic acid inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Workflow: Hit-to-Lead Optimization for Pyrimidine Boronic Acid Inhibitors [10][11][12][13]

Caption: Hit-to-Lead Optimization Workflow.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine boronic acids against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Pyrimidine boronic acid test compounds

-

Assay buffer (optimized for enzyme activity)

-

96- or 384-well microplates

-

Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrimidine boronic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, the pyrimidine boronic acid at various concentrations, and the enzyme. Include controls with no inhibitor and no enzyme.

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Conclusion and Future Directions